1-Chloro-2,4-dinitrobenzene
1-Chloro-2,4-dinitrobenzene
1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor.
1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. It has a role as an epitope, an allergen and a sensitiser. It is a C-nitro compound and a member of monochlorobenzenes.
Dinitrochlorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one chloride with potential use as an indicator for glutathione S-transferase (GST) activity, in the evaluation of T-cell immunocompetence, and as a treatment for warts. The chloride group of dinitrochlorobenzene (DNCB) is susceptible to nucleophilic substitution and is a target for GST-dependent glutathione conjugation in vitro; upon conjugation of the thiol group of glutathione to the DNCB substrate, there is an increase in the absorbance at 340 nm, which permits an indirect quantitation of GST activity in a sample. DNCB induces a type IV hypersensitivity reaction in most patients; therefore, exposure to DNCB can yield an indirect measurement of T-cell activity in a patient and immunocompromised patients may demonstrate decreased hypersensitivity toward DNCB. Following direct application to a wart, DNCB induces an allergic inflammatory response that may cure the viral infection that caused the wart.
1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. It has a role as an epitope, an allergen and a sensitiser. It is a C-nitro compound and a member of monochlorobenzenes.
Dinitrochlorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one chloride with potential use as an indicator for glutathione S-transferase (GST) activity, in the evaluation of T-cell immunocompetence, and as a treatment for warts. The chloride group of dinitrochlorobenzene (DNCB) is susceptible to nucleophilic substitution and is a target for GST-dependent glutathione conjugation in vitro; upon conjugation of the thiol group of glutathione to the DNCB substrate, there is an increase in the absorbance at 340 nm, which permits an indirect quantitation of GST activity in a sample. DNCB induces a type IV hypersensitivity reaction in most patients; therefore, exposure to DNCB can yield an indirect measurement of T-cell activity in a patient and immunocompromised patients may demonstrate decreased hypersensitivity toward DNCB. Following direct application to a wart, DNCB induces an allergic inflammatory response that may cure the viral infection that caused the wart.
Brand Name:
Vulcanchem
CAS No.:
97-00-7
VCID:
VC0032670
InChI:
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Molecular Formula:
C6H3ClN2O4
C6H3Cl(NO2)2
C6H3ClN2O4
C6H3Cl(NO2)2
C6H3ClN2O4
Molecular Weight:
202.55 g/mol
1-Chloro-2,4-dinitrobenzene
CAS No.: 97-00-7
Reference Standards
VCID: VC0032670
Molecular Formula: C6H3ClN2O4
C6H3Cl(NO2)2
C6H3ClN2O4
Molecular Weight: 202.55 g/mol
CAS No. | 97-00-7 |
---|---|
Product Name | 1-Chloro-2,4-dinitrobenzene |
Molecular Formula | C6H3ClN2O4 C6H3Cl(NO2)2 C6H3ClN2O4 |
Molecular Weight | 202.55 g/mol |
IUPAC Name | 1-chloro-2,4-dinitrobenzene |
Standard InChI | InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H |
Standard InChIKey | VYZAHLCBVHPDDF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Boiling Point | 315.0 °C 315 °C |
Colorform | Yellow crystals Pale yellow needles |
Density | 1.7 Density (at 20 °C): 1.7 g/cm³ |
Flash Point | 382 °F (NFPA, 2010) 382 °F (194 °C) 179 °C |
Melting Point | 53.0 °C 52-54 °C 54 °C |
Physical Description | 1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor. PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. |
Description | 1-chloro-2,4-dinitrobenzene appears as pale yellow needles, almond odor. 1-chloro-2,4-dinitrobenzene is a C-nitro compound that is chlorobenzene carrying a nitro substituent at each of the 2- and 4-positions. It has a role as an epitope, an allergen and a sensitiser. It is a C-nitro compound and a member of monochlorobenzenes. Dinitrochlorobenzene is an aromatic hydrocarbon composed of a benzene ring linked to two nitro groups and one chloride with potential use as an indicator for glutathione S-transferase (GST) activity, in the evaluation of T-cell immunocompetence, and as a treatment for warts. The chloride group of dinitrochlorobenzene (DNCB) is susceptible to nucleophilic substitution and is a target for GST-dependent glutathione conjugation in vitro; upon conjugation of the thiol group of glutathione to the DNCB substrate, there is an increase in the absorbance at 340 nm, which permits an indirect quantitation of GST activity in a sample. DNCB induces a type IV hypersensitivity reaction in most patients; therefore, exposure to DNCB can yield an indirect measurement of T-cell activity in a patient and immunocompromised patients may demonstrate decreased hypersensitivity toward DNCB. Following direct application to a wart, DNCB induces an allergic inflammatory response that may cure the viral infection that caused the wart. |
Solubility | Soluble in ether, benzene, and carbon disulfide; sparingly soluble in cold, freely soluble in hot alcohol In water, 9.24 mg/L at 25 °C Solubility in water at 15 °C: very poor 13.8 [ug/mL] |
Synonyms | 1-Chloro-2,4-nitrobenzene; 2,4-Dinitro-1-chlorobenzene; 2,4-Dinitrochlorobenzene; 2,4-Dinitrophenyl chloride; 2-Chloro-1,5-dinitrobenzene; 4-Chloro-1,3-dinitrobenzene; 6-Chloro-1,3-dinitrobenzene; CDNB; DNCB; Dinitrochlorobenzene; NSC 6292; 1,3-Dinit |
Vapor Density | 6.98 (Air = 1) Relative vapor density (air = 1): 7.0 |
Vapor Pressure | 8.49e-05 mmHg 8.5X10-5 mm Hg at 25 °C Vapor pressure at 20 °C: negligible |
PubChem Compound | 6 |
Last Modified | Nov 12 2021 |
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